molecular formula C27H33FN4O2S B3008507 7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950415-19-7

7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3008507
CAS RN: 950415-19-7
M. Wt: 496.65
InChI Key: LMYQNPFIKHUCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H33FN4O2S and its molecular weight is 496.65. The purity is usually 95%.
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Scientific Research Applications

The compound , known by its chemical name “7-tert-butyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one,” has a complex structure that may lend itself to various scientific applications. While specific applications for this compound are not widely documented, we can infer potential uses based on the biological activities of similar indole derivatives and the structural features of the compound. Below is a comprehensive analysis focusing on six unique applications:

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties . The presence of the piperazine ring, which is known to interact with viral proteins, could potentially make this compound a candidate for antiviral drug development. Its structural complexity might allow it to bind with high affinity to viral receptors, inhibiting the replication of viruses such as influenza or Coxsackie B4 virus.

Anti-inflammatory and Analgesic Properties

Compounds with indole scaffolds have shown anti-inflammatory and analgesic activities . The tert-butyl group in the compound could enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach inflammatory sites. This property could be harnessed to develop new medications for pain relief and inflammation reduction.

Antioxidant Effects

Indole derivatives are known for their antioxidant effects . The tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one moiety might contribute to the compound’s ability to neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

Target of Action

A similar compound, bctp, is known to target theTRPV1 channel . TRPV1 is a non-selective cation channel that is considered to be a molecular detector for noxious stimuli.

Mode of Action

The related compound bctp is aTRPV1 antagonist . Antagonists are substances that inhibit the function of a target. In the case of BCTP, it blocks the activation of the TRPV1 channel by various stimuli .

Biochemical Pathways

The trpv1 channel, which is targeted by the related compound bctp, plays a role in pain perception and thermoregulation . Therefore, it is possible that this compound could affect these processes.

Result of Action

Given the related compound bctp’s antagonistic action on the trpv1 channel , it is possible that this compound could have analgesic effects.

properties

IUPAC Name

7-tert-butyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O2S/c1-27(2,3)17-4-9-20-21(16-17)35-26-24(20)25(34)29-22(30-26)10-11-23(33)32-14-12-31(13-15-32)19-7-5-18(28)6-8-19/h5-8,17H,4,9-16H2,1-3H3,(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYQNPFIKHUCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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